molecular formula C11H22 B14310501 4,4,6,6-Tetramethylhept-1-ene CAS No. 112173-90-7

4,4,6,6-Tetramethylhept-1-ene

Cat. No.: B14310501
CAS No.: 112173-90-7
M. Wt: 154.29 g/mol
InChI Key: SRVHFSZWUOAIBC-UHFFFAOYSA-N
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Description

4,4,6,6-Tetramethylhept-1-ene is an organic compound belonging to the class of alkenes It is characterized by a heptene backbone with four methyl groups attached to the fourth and sixth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-Tetramethylhept-1-ene typically involves the alkylation of a suitable heptene precursor. One common method is the reaction of 4,4,6,6-Tetramethylheptane with a strong base to form the corresponding alkene. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation of 4,4,6,6-Tetramethylheptane. This process is typically carried out in the presence of a metal catalyst such as platinum or palladium at elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4,6,6-Tetramethylhept-1-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its saturated counterpart, 4,4,6,6-Tetramethylheptane, using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Alcohols or ketones.

    Reduction: 4,4,6,6-Tetramethylheptane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4,4,6,6-Tetramethylhept-1-ene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.

    Biology: Its derivatives are explored for potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4,4,6,6-Tetramethylhept-1-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include electrophiles and nucleophiles that react with the double bond, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    4,4,6,6-Tetramethylheptane: The saturated counterpart of 4,4,6,6-Tetramethylhept-1-ene.

    2,4,4,6-Tetramethylheptane: A structural isomer with different methyl group positions.

    4,4,6,6-Tetramethyl-2-heptene: An isomer with the double bond at a different position.

Uniqueness: this compound is unique due to its specific placement of methyl groups and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying alkene chemistry and developing new synthetic methodologies.

Properties

CAS No.

112173-90-7

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

4,4,6,6-tetramethylhept-1-ene

InChI

InChI=1S/C11H22/c1-7-8-11(5,6)9-10(2,3)4/h7H,1,8-9H2,2-6H3

InChI Key

SRVHFSZWUOAIBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CC=C

Origin of Product

United States

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